4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes an amino group, a carbonitrile group, and a phenyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, amine derivatives, and various substituted dihydropyridine compounds .
Scientific Research Applications
4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-6-(3-oxo-3H-benzo[f]chromen-2-yl)-1-[(1-phenylethylidene)amino]-1,2-dihydropyridine-3-carbonitrile
- Imidazole-containing compounds
- Pyridine compounds with antimicrobial and antiviral activities
Uniqueness
4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity
Properties
CAS No. |
2624141-80-4 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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